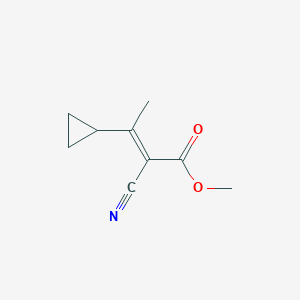![molecular formula C17H20N2O4S B4627098 5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4627098.png)
5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multi-step chemical processes, starting from simple precursors to achieve the desired complex structures. For instance, the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate related to the compound of interest, was achieved from 4-amino-2-hydroxybenzoic acid through methylation, thiocyanation, ethylation, and oxidation steps, with a total yield of 24.5% (Wang Yu, 2008). Another example includes the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a precursor for various pharmacologically active compounds, achieved in four steps from commercially available materials with a 59% overall yield (Miroslav Murár et al., 2013).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives showcases key functional groups responsible for their biological activity and chemical behavior. Crystallographic studies provide insights into the molecular configuration, bond lengths, and angles, crucial for understanding the compound's interaction with biological targets. Although specific data on “5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide” were not found, related studies on similar sulfonamides emphasize the importance of the sulfonamide group and aromatic systems in determining the molecular geometry and potential binding mechanisms (Mei-An Zhu & X. Qiu, 2011).
Chemical Reactions and Properties
Sulfonamides, including “5-{[(2-ethylphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide,” undergo various chemical reactions, reflecting their reactivity and potential for chemical modifications. These reactions include sulfonation, nitration, and coupling reactions, pivotal for synthesizing derivatives with enhanced or specific biological activities. The chemodiversity of sulfonamides allows for the exploration of new pharmacological properties through structural modifications (Youwei Xu et al., 2018).
Wissenschaftliche Forschungsanwendungen
Structure Analysis and Solid State Studies
- The structural characteristics of related compounds, such as glibenclamide, which shares a similar benzamide structure, have been studied both in solution and in solid states using techniques like NMR spectroscopy and theoretical calculations. This type of research aids in understanding the physical and chemical properties of these compounds (Sanz et al., 2012).
Radiolabeling and Imaging Applications
- Derivatives of similar structures have been used in radiolabeling for imaging purposes. For instance, compounds like [11C]L-159,884, which include a benzamide structure, have been developed for angiotensin II, AT1 receptor imaging. This demonstrates the compound's potential in diagnostic imaging and therapeutic monitoring (Hamill et al., 1996).
Anticancer Applications
- Phenylaminosulfanyl-1,4-naphthoquinone derivatives, structurally related to the given compound, have been synthesized and shown potent cytotoxic activity against various cancer cell lines. This indicates the potential use of such compounds in cancer treatment (Ravichandiran et al., 2019).
Microbial Metabolism and Environmental Impact
- Studies on microbial degradation pathways of sulfonamide antibiotics, which share structural similarities with the compound , reveal important insights into environmental impacts and resistance propagation (Ricken et al., 2013).
Drug Development and Pharmacology
- The compound's structure is a key fragment in various pharmacologically active agents, especially in protein kinase inhibitors or enzyme modulators. Its role in the synthesis and mechanism of action of drugs targeting receptors like VEGFR2 underlines its importance in drug development (Murár et al., 2013).
Synthesis and Characterization in Chemistry
- Synthesis techniques for derivatives, like the preparation of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, contribute to understanding the chemical properties and potential applications of these compounds (Wang Yu, 2008).
Eigenschaften
IUPAC Name |
5-[(2-ethylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-4-12-7-5-6-8-15(12)19-24(21,22)13-9-10-16(23-3)14(11-13)17(20)18-2/h5-11,19H,4H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCHVTZDSOYXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-ethylphenyl)sulfamoyl]-2-methoxy-N-methylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[(3-chlorophenyl)amino]-2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate](/img/structure/B4627031.png)

![2-{4-[(3-chlorophenoxy)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4627038.png)
![1-[2-(2-chlorophenoxy)propanoyl]-4-(2-pyridinyl)piperazine](/img/structure/B4627050.png)
![N~1~-[4-(acetylamino)phenyl]-N~2~-(2-chloro-6-fluorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]glycinamide](/img/structure/B4627053.png)

![5-chloro-N-(2-hydroxyethyl)-2-[(3-nitrobenzoyl)amino]benzamide](/img/structure/B4627062.png)


![N-(4-methylphenyl)-N'-[5-(4-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4627069.png)
![2-(3,4-dimethylphenyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-8-methyl-4-quinolinecarboxamide](/img/structure/B4627079.png)
![3-ethyl-5-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4627087.png)

![methyl 3-chloro-6-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4627112.png)